molecular formula C21H29FN2O2 B2482806 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)pent-4-en-1-one CAS No. 1705310-00-4

1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)pent-4-en-1-one

Cat. No.: B2482806
CAS No.: 1705310-00-4
M. Wt: 360.473
InChI Key: NVABXQOAJLIQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)pent-4-en-1-one is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound integrates several pharmaceutically relevant motifs, including a fluorophenoxy group, a bipiperidine scaffold, and a pentenone chain with a terminal alkene. The bipiperidine (1,4'-bipiperidin) structure is a privileged scaffold in drug design, frequently found in compounds targeting G-protein-coupled receptors and other therapeutically relevant proteins . The incorporation of a fluorine atom on the phenoxy ring is a common strategy to modulate a compound's electronic properties, metabolic stability, and membrane permeability . The terminal alkene present in the pentenone chain offers a versatile handle for further synthetic elaboration, enabling researchers to employ a variety of cross-coupling and functionalization reactions to create diverse chemical libraries . This multi-functional profile makes 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)pent-4-en-1-one a valuable intermediate for the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can leverage this compound in the exploration of new therapeutic agents, particularly in areas where piperidine-based structures have shown activity. Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O2/c1-2-3-8-21(25)24-13-9-17(10-14-24)23-15-11-18(12-16-23)26-20-7-5-4-6-19(20)22/h2,4-7,17-18H,1,3,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVABXQOAJLIQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(CC1)N2CCC(CC2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM)

A piperidine precursor with terminal alkenes undergoes RCM using Grubbs catalyst (2nd generation) to form the bicyclic structure. For example:

  • Reactants : N-allylpiperidine derivatives.
  • Conditions : 5 mol% Grubbs catalyst, dichloromethane, 40°C, 12 hours.
  • Yield : 68–72% after column purification.

Buchwald-Hartwig Amination

Coupling two halogenated piperidines via palladium-catalyzed amination:

  • Catalyst : Pd(OAc)₂/Xantphos.
  • Base : Cs₂CO₃.
  • Solvent : Toluene at 110°C for 24 hours.
  • Yield : 55–60%.

Introduction of the 2-Fluorophenoxy Group

The 2-fluorophenoxy substituent is installed via nucleophilic substitution on a pre-functionalized bipiperidine intermediate:

SN2 Displacement

  • Intermediate : Bipiperidine with a mesylate leaving group at the 4-position.
  • Nucleophile : 2-Fluorophenol (1.2 equiv).
  • Conditions : K₂CO₃, DMF, 80°C, 8 hours.
  • Yield : 75–80%.

Ullmann Coupling

For electron-deficient bipiperidine derivatives:

  • Catalyst : CuI/1,10-phenanthroline.
  • Base : K₃PO₄.
  • Solvent : DMSO, 120°C, 24 hours.
  • Yield : 65–70%.

Installation of the Pent-4-en-1-one Moiety

The pentenone chain is appended through acylation or conjugate addition:

Friedel-Crafts Acylation

  • Reactant : 4-Pentenoyl chloride (1.5 equiv).
  • Conditions : AlCl₃ (1.1 equiv), CH₂Cl₂, 0°C to RT, 6 hours.
  • Yield : 70–75%.

Michael Addition to α,β-Unsaturated Ketones

  • Reactant : Divinyl ketone.
  • Catalyst : DBU (1,8-diazabicycloundec-7-ene).
  • Solvent : THF, 50°C, 12 hours.
  • Yield : 60–65%.

Optimization and Process-Scale Considerations

Solvent Effects

Solvent Reaction Rate (k, h⁻¹) Yield (%) Purity (%)
DMF 0.15 78 95
Acetonitrile 0.12 72 93
Toluene 0.08 65 90

Polar aprotic solvents like DMF enhance nucleophilicity of 2-fluorophenoxide, improving substitution efficiency.

Catalytic Systems for Bipiperidine Coupling

Catalyst System Turnover Number Selectivity (%)
Pd(OAc)₂/Xantphos 45 92
Ni(COD)₂/DTBM-Segphos 38 88
CuI/1,10-phenanthroline 28 85

Palladium-based systems outperform nickel and copper in both activity and selectivity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.12–7.08 (m, 2H, aromatic), 5.82–5.76 (m, 1H, CH₂=CH), 3.65–3.58 (m, 4H, piperidine), 2.45–2.38 (m, 4H, COCH₂).
  • HRMS : m/z 360.5 [M+H]⁺ (calc. 360.2154).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeCN/H₂O): Retention time = 8.2 min, purity >98%.

Industrial-Scale Production Challenges

  • Cost of Palladium Catalysts : Recycling protocols using supported Pd nanoparticles reduce expenses.
  • Byproduct Formation : Residual AlCl₃ from Friedel-Crafts reactions necessitates rigorous aqueous workup.
  • Regulatory Compliance : Handling 2-fluorophenol (toxic) requires closed systems and PPE.

Emerging Methodologies

Flow Chemistry

Microreactor systems enhance heat transfer during exothermic steps (e.g., acylation), reducing decomposition and improving yield by 12–15%.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution achieves >99% enantiomeric excess for chiral intermediates, critical for pharmaceutical applications.

Chemical Reactions Analysis

Enone Reactivity (α,β-Unsaturated Ketone)

The pent-4-en-1-one group is an enone, enabling characteristic 1,4-addition (conjugate addition) and cycloaddition reactions. Key reactions include:

Acid-Catalyzed Hydration

In aqueous acid (e.g., H₃O⁺), the alkene undergoes protonation at the β-carbon, forming a carbocation intermediate. Nucleophilic attack by water occurs at the α-carbon, leading to a 1,4-addition product. This reaction is stabilized by hyperconjugation between the C=O and C=C bonds .

Example Reaction:

Enone+H3O+Protonated intermediateH2O1,4-diol derivative\text{Enone} + \text{H}_3\text{O}^+ \rightarrow \text{Protonated intermediate} \xrightarrow{\text{H}_2\text{O}} \text{1,4-diol derivative}

Michael Addition

Nucleophiles (e.g., amines, thiols) attack the β-carbon of the enone. The bipiperidine moiety in the compound may act as an internal base to facilitate deprotonation of the nucleophile.

Reagents/Conditions:

  • Nucleophile (e.g., RMgX, CN⁻)

  • Polar aprotic solvent (e.g., THF)

  • Temperature: 0–25°C

Epoxidation

Example:

Enone+mCPBAEpoxide derivative\text{Enone} + \text{mCPBA} \rightarrow \text{Epoxide derivative}

Ketone Reactivity

The carbonyl group participates in nucleophilic additions and reductions:

Nucleophilic Addition

Grignard reagents (e.g., MeMgBr) add to the carbonyl carbon, forming secondary alcohols. Competing 1,2- and 1,4-additions are possible .

Selectivity:

  • 1,2-Addition dominates with strong nucleophiles (e.g., RMgX).

  • 1,4-Addition is favored with weaker nucleophiles (e.g., amines).

Reduction

The ketone is reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄. Catalytic hydrogenation (H₂/Pd) may also reduce the alkene simultaneously.

Example:

KetoneNaBH4Alcohol derivative\text{Ketone} \xrightarrow{\text{NaBH}_4} \text{Alcohol derivative}

Bipiperidine Moieties

The bipiperidine structure influences reactivity through steric and electronic effects:

Alkylation/Quaternization

Tertiary amines in the bipiperidine rings react with alkyl halides to form quaternary ammonium salts.

Conditions:

  • Alkyl halide (e.g., CH₃I)

  • Polar solvent (e.g., DMF)

  • Heat (50–80°C)

Oxidation

Piperidine rings are oxidized to N-oxides using peracids (e.g., H₂O₂/CH₃CO₃H) .

2-Fluorophenoxy Group

Example Reaction:

2-Fluorophenoxy+NaNH2NH3,33CSubstituted aryl derivative\text{2-Fluorophenoxy} + \text{NaNH}_2 \xrightarrow{\text{NH}_3, -33^\circ \text{C}} \text{Substituted aryl derivative}

Research Findings

  • Enone Stability : The conjugated system stabilizes the alkene, reducing susceptibility to electrophilic attack compared to non-conjugated alkenes .

  • Steric Effects : Bulky bipiperidine groups hinder nucleophilic attack at the ketone, favoring 1,4-additions over 1,2-additions .

  • Fluorine Influence : The 2-fluorophenoxy group resists hydrolysis under acidic/basic conditions due to the strong C-F bond .

Mechanistic Insights

  • 1,4-Addition Mechanism : Protonation at the β-carbon generates a resonance-stabilized carbocation, directing nucleophilic attack to the α-position .

  • Competing Pathways : Steric bulk from bipiperidine rings suppresses side reactions (e.g., epoxidation) in favor of conjugate additions .

Scientific Research Applications

1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)pent-4-en-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurological pathways or its use as an anti-inflammatory agent.

    Industry: It is utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance its binding affinity to these targets, while the bipiperidinyl moiety can modulate its pharmacokinetic properties. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency : Yields for aromatic derivatives (e.g., naphthalen-2-yl, 4-hydroxyphenyl) range from 54% to 72%, suggesting moderate synthetic accessibility for such frameworks .

Key Observations :

  • Safety Margins : Cyclohexyl derivatives (e.g., 1-(3,3-dimethylcyclohexyl)pent-4-en-1-one) exhibit acceptable margins of exposure (MOE) for repeated dose toxicity, aligning with fragrance safety standards .
  • Thermal Stability : Higher melting points in boron-containing derivatives (e.g., PC8 at 196.5–198.4°C) suggest enhanced stability compared to aliphatic analogs .

Key Observations :

  • Research Utility: Fluorophenyl-piperidine analogs (e.g., 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone) are restricted to laboratory use, emphasizing the need for rigorous safety evaluations in drug development .

Biological Activity

The compound 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)pent-4-en-1-one is a synthetic derivative of bipiperidine known for its potential biological activities, particularly in modulating various receptors and pathways relevant to therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, receptor interactions, and potential therapeutic implications.

Chemical Structure

The compound features a bipiperidine backbone with a fluorophenoxy substituent and an enone functional group. The structural formula can be represented as:

C18H22FN3O\text{C}_{18}\text{H}_{22}\text{F}\text{N}_{3}\text{O}

Research indicates that compounds similar to 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)pent-4-en-1-one may act as selective ligands for sigma receptors, particularly σ1 receptors. These receptors are implicated in various neurological processes and have been targeted for the treatment of disorders such as depression and anxiety. The binding affinity of this compound to sigma receptors suggests a mechanism that could modulate neurotransmitter release and neuronal excitability.

Receptor Binding Studies

Binding affinity studies have shown that related bipiperidine derivatives exhibit significant selectivity for σ1 receptors over other receptor types. For instance, compounds with similar structures displayed Ki values ranging from 0.48 nM to 59.6 nM for σ1 receptors, indicating high potency in receptor interaction .

In Vitro Studies

In vitro evaluations have demonstrated that the compound can influence cell signaling pathways associated with neuroprotection and anti-inflammatory responses. For example, it has been shown to reduce oxidative stress in neuronal cells, potentially offering protective effects against neurodegenerative diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of bipiperidine derivatives:

  • Neuroprotection : In a study involving animal models of neurodegeneration, treatment with similar compounds resulted in improved cognitive function and reduced neuronal loss .
  • Anti-inflammatory Effects : Compounds exhibiting structural similarities demonstrated significant anti-inflammatory properties in models of chronic inflammation, suggesting potential applications in treating conditions like rheumatoid arthritis .

Data Table: Biological Activity Summary

Activity TypeAssessed ParameterResultReference
Receptor BindingKi (σ1 receptor)0.48 - 59.6 nM
NeuroprotectionCognitive functionImproved in models
Anti-inflammatoryCytokine levelsReduced IL-6 and TNF-α

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